molecular formula C14H12FNO4 B6389748 MFCD18317549 CAS No. 1261959-96-9

MFCD18317549

Cat. No.: B6389748
CAS No.: 1261959-96-9
M. Wt: 277.25 g/mol
InChI Key: FXPGBAJHTYJYPU-UHFFFAOYSA-N
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Description

MFCD18317549 is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Key characteristics include:

  • Solubility: Predicted log S (ESOL) = -2.47, indicating moderate solubility in organic solvents .
  • PAINS (Pan-Assay Interference Compounds) filter: No significant alerts, indicating suitability for drug discovery .

Properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4/c1-19-12-6-8(3-4-11(12)15)9-5-10(14(17)18)13(20-2)16-7-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPGBAJHTYJYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687575
Record name 5-(4-Fluoro-3-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-96-9
Record name 5-(4-Fluoro-3-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18317549” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of “this compound”.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Catalysts and solvents may also be used to facilitate the reactions.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain “this compound” in its pure form.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to carry out the chemical reactions on a bigger scale.

    Continuous Processes: Implementing continuous processes to ensure a steady production rate.

    Quality Control: Ensuring the product meets quality standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

“MFCD18317549” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but generally include controlled temperature, pressure, and pH.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.

Scientific Research Applications

“MFCD18317549” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which “MFCD18317549” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18317549 is compared below with three structurally and functionally related compounds: CAS 918538-05-3 (pyrrolotriazine derivative), CAS 1533-03-5 (trifluoromethyl ketone), and CAS 18212-20-9 (thiazole carboxylate).

Table 1: Structural and Functional Comparison

Property This compound CAS 918538-05-3 CAS 1533-03-5 CAS 18212-20-9
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₁₀H₉F₃O C₆H₈N₂O₂S
Molecular Weight 188.01 g/mol 188.01 g/mol 202.17 g/mol 172.20 g/mol
Core Structure Pyrrolo[1,2-f]triazine Pyrrolo[2,1-f]triazine Trifluoromethyl ketone Thiazole carboxylate
Key Substituents 2,4-dichloro 4-chloro, 5-isopropyl 3'-(trifluoromethyl) 4-methyl, carboxylate
Bioactivity Kinase inhibition Antiviral CYP450 inhibition Enzyme inhibition
Log S (ESOL) -2.47 -2.63 -3.12 -1.98
Bioavailability Score 0.55 0.60 0.48 0.65
Hazard Profile H315, H319, H335 H302 H315, H319, H335 H315, H319, H335

Key Findings:

Structural Analogues (Pyrrolotriazine Derivatives) :

  • CAS 918538-05-3 shares the same molecular formula as this compound but differs in substituent positioning (4-chloro vs. 2,4-dichloro), which enhances its antiviral activity but reduces solubility (log S = -2.63 vs. -2.47) .
  • Chlorine atoms in both compounds contribute to electrophilic reactivity, making them suitable for nucleophilic substitution reactions in drug synthesis .

Functional Analogues (Trifluoromethyl Ketones) :

  • CAS 1533-03-5 incorporates a trifluoromethyl group, increasing metabolic stability and CYP450 inhibitory activity but reducing bioavailability (score = 0.48) compared to this compound .
  • The ketone group in CAS 1533-03-5 allows for hydrogen bonding with biological targets, unlike the triazine core of this compound .

Heterocyclic Variants (Thiazole Carboxylates) :

  • CAS 18212-20-9 exhibits superior solubility (log S = -1.98) due to its carboxylate group, which is absent in MFCD18317548. This enhances its utility in aqueous formulations but limits membrane permeability .
  • Both compounds show similar hazard profiles (H315, H319, H335), indicating shared risks of skin/eye irritation and respiratory toxicity .

Research Implications and Limitations

  • Advantages of this compound : Combines moderate bioavailability with a stable chlorinated core, ideal for developing kinase inhibitors.
  • Limitations: Poor aqueous solubility may require formulation optimization (e.g., nanoencapsulation) .
  • Future Directions :
    • Explore hybrid derivatives (e.g., trifluoromethyl-pyrrolotriazines) to merge metabolic stability with target specificity .
    • Conduct in vivo toxicity studies to validate safety profiles .

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